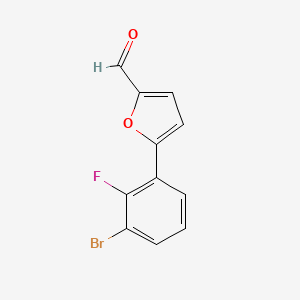

5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde

Description

Properties

Molecular Formula |

C11H6BrFO2 |

|---|---|

Molecular Weight |

269.07 g/mol |

IUPAC Name |

5-(3-bromo-2-fluorophenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H6BrFO2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H |

InChI Key |

IOINWNJERRRIPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction typically proceeds under mild conditions and yields the desired aldehyde with high purity .

Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process may include halogenation, formylation, and cyclization steps, followed by purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

-

Product : 5-(3-Bromo-2-fluorophenyl)furan-2-carboxylic acid.

-

Application : Useful for synthesizing bioactive molecules or polymer precursors.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions with:

-

Amines : Forms Schiff bases (imines) under mild conditions.

-

Alcohols : Forms acetals or hemiacetals in the presence of acid catalysts.

-

Mechanism : The electrophilic carbonyl carbon reacts with nucleophiles, stabilized by the electron-withdrawing effects of bromine and fluorine.

Knoevenagel Condensation

-

Reagents : Active methylene compounds (e.g., malononitrile) in the presence of a base.

-

Product : α,β-Unsaturated carbonyl derivatives.

With Hippuric Acid

-

Conditions : Classical heating vs. microwave-assisted synthesis.

-

Product : (4E)-2-Phenyl-4-{[5-(3-bromo-2-fluorophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-ones.

| Condition | Reaction Time | Yield (%) |

|---|---|---|

| Classical | 15–60 min | 62–83 |

| Microwave | 1–2 min | 67–74 |

Data adapted from furan-2-carboxaldehyde analogs .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling:

-

Suzuki Coupling : With arylboronic acids to form biaryl derivatives.

-

Reagents : Pd(PPh₃)₄, Na₂CO₃, in DMF/H₂O.

-

Application : Synthesis of π-conjugated systems for material science .

Electrophilic Aromatic Substitution

The furan ring undergoes substitution at the α-position due to electron-rich nature:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups.

-

Halogenation : Bromine or chlorine substitutes at C-4 or C-5 positions .

Reduction Reactions

-

Aldehyde Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol.

-

Product : 5-(3-Bromo-2-fluorophenyl)furan-2-methanol.

Photochemical Reactions

Under UV light in benzene:

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

This compound has been synthesized as an intermediate for developing anticancer agents. Research indicates that derivatives of furan-based aldehydes exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the furan ring can enhance the selectivity and potency of these compounds against cancer cells .

Antiviral and Antimicrobial Properties

In addition to anticancer applications, 5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde has shown potential antiviral and antimicrobial activity. The presence of halogen substituents (bromo and fluoro) can enhance the compound's interaction with biological targets, leading to improved efficacy against pathogens .

Materials Science

Organic Electronics

The compound is also utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structural features allow it to serve as a building block for creating materials with desirable electronic properties. Studies have shown that incorporating this compound into polymer matrices can significantly improve charge transport properties .

Chemical Biology

Biological Activity Studies

this compound serves as a crucial building block in synthesizing biologically active molecules. Its derivatives have been used in various biochemical assays to study enzyme interactions and receptor binding affinities. For example, compounds derived from this aldehyde have been evaluated for their ability to inhibit specific enzymes involved in disease pathways .

Case Study 1: Anticancer Compound Development

A recent study reported the synthesis of a series of furan-based compounds derived from this compound, which were tested against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .

Case Study 2: Organic Photovoltaic Applications

In another investigation, researchers incorporated this compound into polymer blends for organic photovoltaic devices. The devices demonstrated enhanced power conversion efficiencies compared to those made with standard materials, highlighting the compound's effectiveness in improving electronic performance .

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of bromine and fluorine substituents may enhance its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, melting points (m.p.), and synthesis yields:

Key Observations :

- Halogen Position Effects: Bromine and fluorine substituents at different positions (e.g., 3-Br-2-F vs.

- Substituent Type: Electron-withdrawing groups (e.g., NO₂, CF₃) lower electron density on the aromatic ring, affecting solubility and intermolecular interactions .

Thermodynamic Properties

Studies on nitrophenyl analogs provide insights into thermodynamic behavior:

Key Observations :

- Positional Isomerism : Sublimation enthalpies (ΔsubH°) increase with nitro group migration from ortho to para positions due to enhanced molecular symmetry and packing efficiency .

- Combustion Energies : Para-substituted nitrophenyl derivatives exhibit higher combustion energies compared to ortho and meta isomers, reflecting greater thermodynamic stability .

Key Observations :

- Halogenated derivatives like the target compound may enhance lipophilicity and bioavailability compared to hydroxyl or methoxy analogs .

Biological Activity

5-(3-Bromo-2-fluorophenyl)furan-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a furan ring, a bromine atom, and a fluorophenyl group. This combination enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit the activity of these biological targets, leading to various therapeutic effects. The presence of both bromo and fluoro substituents further enhances the compound's specificity and reactivity towards certain molecular targets.

Structure-Activity Relationships

The structure-activity relationship studies indicate that modifications in the substituents on the phenyl ring can significantly influence the biological activity of the compound. For instance, varying the halogen substituents or introducing electron-donating or withdrawing groups can alter potency against specific targets such as cancer cells or microbial strains .

Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-(2-Fluorophenyl)furan-2-carbaldehyde | Lacks bromine atom | May exhibit different reactivity and biological activity |

| 5-Bromo-2-furaldehyde | Lacks fluorophenyl group | Different chemical properties and applications |

| 5-Bromofurfural | Contains only furan ring | Less complex structure may limit its applications |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In cell line studies, it has shown potential to inhibit cell proliferation in various cancer types. The mechanism appears to involve the inhibition of key enzymes involved in cell cycle regulation .

Case Studies

- Antiplasmodial Activity : A study highlighted that structurally related compounds demonstrated dual activity against both asexual stages and gametocytes of Plasmodium falciparum, suggesting that modifications similar to those in this compound could enhance antimalarial efficacy .

- HCV Inhibition : Another investigation revealed that derivatives similar to this compound showed significant reductions in hepatitis C virus (HCV) NS3 and NS5A protein levels in treated cells, indicating potential antiviral applications .

Q & A

Q. What steps should be taken if NMR spectra show unexpected splitting patterns or impurities?

- Methodological Answer :

Purification : Reprecipitate using size-exclusion chromatography (Sephadex LH-20).

Dynamic NMR : Heat the sample to 50°C to average conformational isomers.

Spiking experiments : Add authentic samples of suspected impurities (e.g., 5-bromofuran-2-carbaldehyde) to identify overlapping peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.